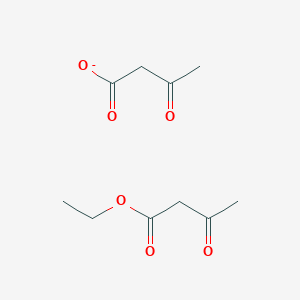
Ethyl diaceto acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl diaceto acetate is an organic compound that serves as an important intermediate in various chemical reactions. It is a colorless liquid with a fruity odor and is widely used in the synthesis of numerous organic compounds. This compound is particularly valuable in the field of organic chemistry due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl diaceto acetate is typically synthesized through the Claisen condensation of ethyl acetate. This reaction involves the self-condensation of two molecules of ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:
Enolate Formation: Ethyl acetate is deprotonated by sodium ethoxide to form an enolate ion.
Condensation: The enolate ion attacks another molecule of ethyl acetate, resulting in the formation of this compound and ethanol.
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
On an industrial scale, this compound is produced by the reaction of diketene with ethanol. This method is preferred due to its efficiency and high yield. The reaction is typically carried out in the presence of a catalyst to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl diaceto acetate undergoes a variety of chemical reactions, including:
Keto-Enol Tautomerism: this compound exists in equilibrium between its keto and enol forms.
Alkylation: The enolate form of this compound can undergo alkylation with alkyl halides to form substituted derivatives.
Reduction: Reduction of this compound yields ethyl 3-hydroxybutyrate.
Condensation Reactions: This compound readily enters into condensation reactions, such as the synthesis of pyridines, quinolines, furans, pyrazoles, pyrroles, and purines.
Common Reagents and Conditions
Bases: Sodium ethoxide, lithium diisopropylamide (LDA)
Alkylating Agents: Alkyl halides
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
Ethyl 3-hydroxybutyrate: Formed by reduction
Substituted Derivatives: Formed by alkylation
Heterocyclic Compounds: Formed by condensation reactions
Scientific Research Applications
Ethyl diaceto acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl diaceto acetate involves its ability to form enolate ions, which can participate in various nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules to form new chemical bonds. This reactivity makes this compound a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl diaceto acetate is similar to other β-keto esters, such as:
- Methyl acetoacetate
- Diethyl malonate
- Acetylacetone
Uniqueness
This compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity and stability under various conditions set it apart from other similar compounds .
Conclusion
This compound is a highly valuable compound in the field of organic chemistry, with numerous applications in scientific research, medicine, and industry. Its versatility and reactivity make it an essential intermediate in the synthesis of a wide variety of organic compounds.
Properties
Molecular Formula |
C10H15O6- |
|---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
ethyl 3-oxobutanoate;3-oxobutanoate |
InChI |
InChI=1S/C6H10O3.C4H6O3/c1-3-9-6(8)4-5(2)7;1-3(5)2-4(6)7/h3-4H2,1-2H3;2H2,1H3,(H,6,7)/p-1 |
InChI Key |
PRZGZMLNPMASKB-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CC(=O)C.CC(=O)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



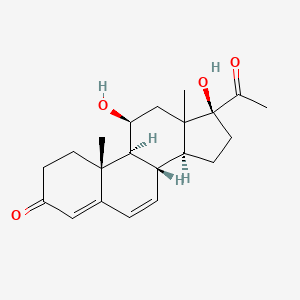
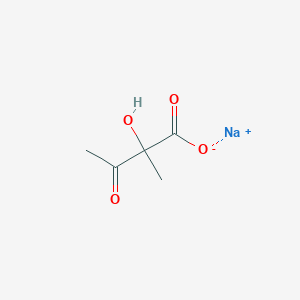


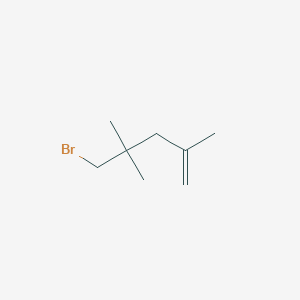


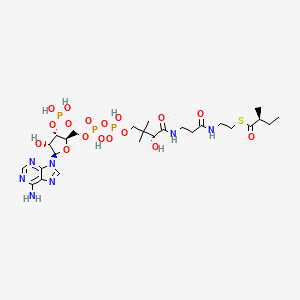
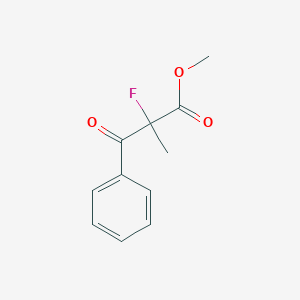
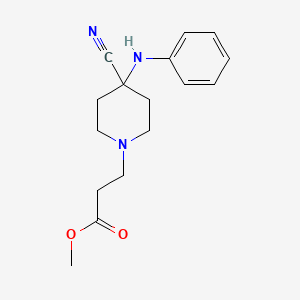
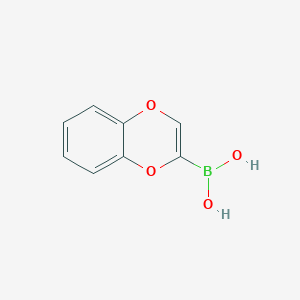
![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
![[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B15288607.png)
